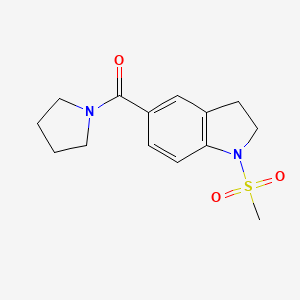
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline, also known as MSPI, is a synthetic indoline derivative that has gained attention in recent years due to its potential applications in scientific research. MSPI has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields such as pharmacology, toxicology, and neuroscience.
作用機序
The mechanism of action of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline is not fully understood, but it is believed to involve the inhibition of serotonin reuptake in the brain. This leads to an increase in the concentration of serotonin in the synapse, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been found to exhibit a wide range of biochemical and physiological effects. In addition to its activity as an SSRI, 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has also been found to exhibit significant activity as an antioxidant and anti-inflammatory agent. This makes it a potential candidate for use in the treatment of various diseases such as arthritis, cardiovascular disease, and cancer.
実験室実験の利点と制限
One of the main advantages of using 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline in lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one of the limitations of using 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline is its relatively low potency compared to other SSRIs. This can make it difficult to achieve significant effects at lower concentrations.
将来の方向性
There are several potential future directions for research on 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline. One area of interest is in the development of new antidepressant drugs based on the structure of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline. Another potential direction is in the use of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline as a tool for studying the role of serotonin in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline and its potential applications in the treatment of various diseases.
合成法
The synthesis of 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline involves a multi-step process that begins with the reaction of 5-nitroindole with methylsulfonyl chloride to form 5-nitro-1-(methylsulfonyl)indole. This intermediate is then reduced to 5-amino-1-(methylsulfonyl)indole using a suitable reducing agent. The final step involves the reaction of 5-amino-1-(methylsulfonyl)indole with pyrrolidine-1-carboxylic acid to produce 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline.
科学的研究の応用
1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of pharmacology, where 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has been found to exhibit significant activity as a selective serotonin reuptake inhibitor (SSRI). This makes it a potential candidate for the development of new antidepressant drugs.
In addition to its pharmacological properties, 1-(methylsulfonyl)-5-(1-pyrrolidinylcarbonyl)indoline has also been found to exhibit significant activity as an antioxidant and anti-inflammatory agent. This makes it a potential candidate for use in the treatment of various diseases such as arthritis, cardiovascular disease, and cancer.
特性
IUPAC Name |
(1-methylsulfonyl-2,3-dihydroindol-5-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20(18,19)16-9-6-11-10-12(4-5-13(11)16)14(17)15-7-2-3-8-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRWOPUXNASPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24814636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Methylsulfonyl)-5-(pyrrolidin-1-ylcarbonyl)indoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

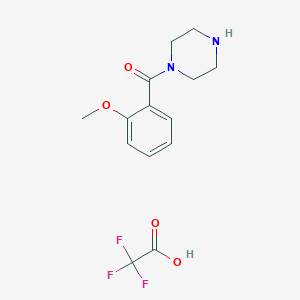
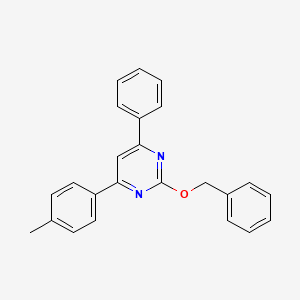
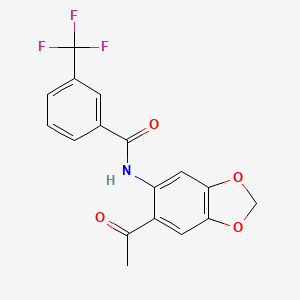
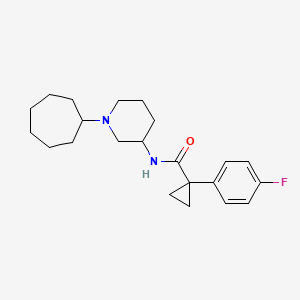
![(4-{1,3-bis[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B6060976.png)
![7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6060977.png)
![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060983.png)
![6',7'-dimethoxy-2'-(4-morpholinylacetyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6060989.png)
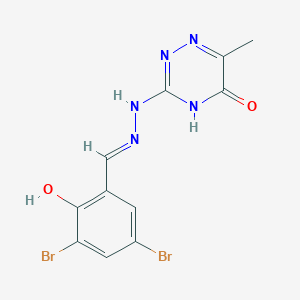
![N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6061003.png)
![7-(3-methoxybenzyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061005.png)
![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-thiophenecarboxamide](/img/structure/B6061008.png)
![2-[(3,4-dimethylphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6061021.png)